molecular formula C45H48ClN7O8S B3028529 Lisaftoclax CAS No. 2180923-05-9

Lisaftoclax

Cat. No.: B3028529
CAS No.: 2180923-05-9
M. Wt: 882.4 g/mol
InChI Key: FNBXDBIYRAPDPI-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lisaftoclax (developmental code APG-2575) is a novel, orally bioavailable small-molecule inhibitor that selectively targets the B-cell lymphoma 2 (BCL-2) protein . BCL-2 is an key anti-apoptotic protein that is often overexpressed in hematologic malignancies, allowing cancer cells to evade programmed cell death . By functioning as a BH3 mimetic, this compound binds to BCL-2, displacing pro-apoptotic proteins like BIM and thereby restoring the intrinsic apoptotic pathway in malignant cells . This mechanism leads to rapid commitment to apoptosis through caspase activation and PARP cleavage, significantly compromising mitochondrial function and ATP production in cancer cells . Preclinical studies have demonstrated its robust antitumor activity across a range of hematologic cancer cell lines, including chronic lymphocytic leukemia (CLL) and multiple myeloma . Its research value is further highlighted by a distinctive pharmacokinetic profile; it enters malignant cells rapidly and allows for a notably accelerated 5-day ramp-up dosing schedule in clinical research models, compared to other agents in its class . This profile makes it a compelling candidate for investigating combination therapies. Research shows it can be effectively combined with other agents, such as BTK inhibitors like acalabrutinib or anti-CD20 antibodies like rituximab, to enhance antitumor efficacy in models of CLL/small lymphocytic lymphoma (SLL) . In July 2025, this compound received its first regulatory approval in China for the treatment of relapsed/refractory CLL/SLL, validating its potent mechanism of action . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClN7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2180923-05-9
Record name APG-2575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISAFTOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Lisaftoclax undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound . The specific conditions for these reactions, such as temperature, pressure, and solvent, are carefully optimized to ensure high efficiency and selectivity .

Scientific Research Applications

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)

Lisaftoclax has shown significant efficacy in patients with relapsed/refractory CLL/SLL. A pivotal Phase II study (APG2575CC201) has been approved by the Center for Drug Evaluation (CDE) in China, focusing on this indication. The study's primary endpoint is the overall response rate (ORR), which has demonstrated promising results, indicating that this compound could provide a new treatment option for patients lacking effective therapies .

Acute Myeloid Leukemia (AML)

This compound is also being evaluated for its efficacy in AML, particularly in combination with hypomethylating agents like azacitidine. Preliminary results suggest that this combination can synergistically induce apoptosis in AML cells, potentially improving patient outcomes . A global Phase III study is currently assessing its effectiveness in elderly or unfit treatment-naïve patients with AML who are intolerant to standard therapies .

Multiple Myeloma and Amyloidosis

Recent studies have indicated that this compound may be beneficial for patients with relapsed/refractory multiple myeloma and immunoglobulin light-chain amyloidosis. Data presented at the American Society of Hematology (ASH) Annual Meeting highlighted its safety and efficacy when combined with other treatments like proteasome inhibitors .

Summary of Key Clinical Trials

Study NameIndicationPhaseCombination TreatmentResults Summary
APG2575CC201R/R CLL/SLLIIN/AHigh ORR; pivotal for NDA submission
APG2575CG301R/R CLL/SLLIIIBTK inhibitorEvaluating efficacy; early results show promise
Phase Ib/IIR/R Multiple MyelomaI/IIPomalidomideFavorable safety profile; significant responses
Combination StudyAMLI/IIAzacitidineSynergistic effect observed; ongoing evaluations
GLORA StudyCLL/SLLN/AAcalabrutinibInvestigating added benefits of this compound

Comparison with Similar Compounds

Mechanism and Selectivity

Lisaftoclax belongs to the BH3-mimetic class, like venetoclax (first FDA-approved BCL-2 inhibitor) and navitoclax (dual BCL-2/BCL-xL inhibitor). However, this compound demonstrates superior BCL-2 selectivity , avoiding BCL-xL inhibition (linked to thrombocytopenia in navitoclax) and reducing off-target effects . Computational modeling and mitochondrial BH3 profiling confirmed its high specificity for BCL-2 over BCL-xL (IC50 ratio >100:1) .

Pharmacokinetics and Dosing
Parameter This compound Venetoclax Navitoclax
Half-life 4–6 hours ~26 hours 8–12 hours
Dosing Schedule Once daily (no ramp-up required) Requires gradual ramp-up to mitigate TLS risk Daily (limited by thrombocytopenia)
Drug-Drug Interactions None with BTK inhibitors Significant CYP3A4 interactions Moderate CYP3A4 interactions

Key Advantages of this compound :

  • No TLS risk observed even with rapid dose escalation .
  • No pharmacokinetic interactions with Bruton tyrosine kinase inhibitors (BTKis) like acalabrutinib, enabling flexible combination regimens .
Efficacy in Clinical Trials
Indication This compound (Combination/Monotherapy) Venetoclax (Combination/Monotherapy)
R/R CLL/SLL 97% ORR (with acalabrutinib) 80–90% ORR (with rituximab)
AML 71.4% ORR (with azacitidine) 48–61% CR/CRi (with HMAs)
High-Risk MDS 62.5% ORR (with azacitidine) 40–50% ORR (with HMAs)

Notable Findings:

  • In a Phase Ib/II study of high-risk MDS , this compound + azacitidine achieved a 62.5% ORR in treatment-naïve patients, compared to historical 40–50% for venetoclax combinations .
  • For WM , this compound + ibrutinib showed a 100% ORR in early trials, surpassing venetoclax-based regimens .

Biological Activity

Lisaftoclax, also known as APG-2575, is a novel selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and pharmacokinetic properties.

This compound functions as a BH3 mimetic, selectively binding to BCL-2 with a binding affinity (Ki) of less than 0.1 nmol/L. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins such as BCL-2–like protein 11 (BIM), leading to mitochondrial outer membrane permeabilization and subsequent activation of the apoptotic cascade via BAX/BAK-dependent mechanisms. The compound has been shown to induce apoptosis in various hematologic cancer cell lines and primary patient-derived tumor cells.

Preclinical Findings

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models. The compound significantly downregulates mitochondrial respiratory function and ATP production while enhancing the expression of pro-death proteins such as BIM and Noxa. Following treatment with this compound, BIM translocates from the cytosol to mitochondria, further promoting apoptosis.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, showcasing promising efficacy:

  • Phase 1 Trials : A global phase 1 trial assessed the safety and pharmacodynamics of this compound in patients with relapsed or refractory CLL/SLL. The study reported an objective response rate (ORR) of 63.6% among efficacy-evaluable patients, with a median time to response of 2 cycles .
  • Phase 2 Trials : In a phase 2 study, this compound was combined with acalabrutinib, a next-generation BTK inhibitor. The combination achieved an ORR of 100% in treatment-naïve patients and 98% in relapsed/refractory patients .

Safety Profile

The safety profile of this compound appears favorable, with low incidences of tumor lysis syndrome (TLS) reported across studies. Adverse events were generally manageable, with most patients tolerating the treatment well. Notably, no dose-limiting toxicities were observed at the highest dose levels tested .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile that supports its oral bioavailability and daily dosing regimen. The compound rapidly enters malignant cells, reaching peak concentrations within approximately two hours post-administration. This rapid uptake correlates with its potent antitumor activity.

Summary of Clinical Studies

Study PhasePatient PopulationTreatment RegimenObjective Response Rate (ORR)
Phase 1R/R CLL/SLLThis compound63.6%
Phase 2Treatment-naïve CLL/SLLThis compound + Acalabrutinib100%
Phase 2Relapsed/Refractory CLL/SLLThis compound + Acalabrutinib98%

Q & A

Q. What is the mechanism of action of lisaftoclax, and how does it differ from other BCL-2 inhibitors like venetoclax?

this compound selectively inhibits BCL-2, restoring apoptosis in cancer cells by displacing pro-apoptotic proteins like BIM. Unlike venetoclax, preclinical and clinical data suggest this compound has fewer drug-drug interactions (DDIs) with Bruton tyrosine kinase inhibitors (BTKis) such as ibrutinib or acalabrutinib, potentially enabling safer combination therapies . Methodologically, researchers should validate BCL-2 dependency via BH3 profiling in patient samples and compare pharmacokinetic interactions in co-administration studies.

Q. What are the standard dosing protocols for this compound in clinical trials, and how are safety risks like tumor lysis syndrome (TLS) managed?

this compound is administered via daily ramp-up dosing (20 mg → 800 mg) to mitigate TLS risk, with close monitoring of electrolytes and renal function. The recommended Phase II dose (RP2D) is 600 mg/day for monotherapy in CLL/SLL . Researchers should adopt TLS risk stratification (e.g., baseline tumor burden, renal function) and implement prophylactic measures (hydration, uric acid-lowering agents) in trial designs.

Q. How is this compound efficacy quantified in hematologic malignancies, and what are the primary endpoints in Phase Ib/II trials?

Efficacy is measured by overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS). For example, in relapsed/refractory (R/R) CLL/SLL, this compound monotherapy achieved an ORR of 80%, while combination therapy with acalabrutinib showed 97% ORR in R/R patients . Trials should prioritize ORR as a primary endpoint in early phases, with secondary endpoints including safety and minimal residual disease (MRD) negativity.

Q. What patient populations are prioritized in this compound trials, and how are high-risk factors defined?

Trials focus on R/R CLL/SLL, higher-risk myelodysplastic syndromes (MDS), and Waldenström macroglobulinemia (WM). High-risk factors include TP53 mutations, prior BTKi failure, and HMA resistance . Researchers should stratify patients using cytogenetic profiling (e.g., del(17p)) and prior treatment history to assess subgroup efficacy.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different hematologic malignancies?

For example, while this compound + azacitidine showed a median DOR of 9.4 months in R/R MDS, response durability in WM remains under investigation . To address this, employ comparative effectiveness frameworks (e.g., matching-adjusted indirect comparisons) and validate biomarkers (e.g., BCL-2 expression levels) across malignancies.

Q. What methodological challenges arise in designing combination trials with this compound, and how are synergistic mechanisms validated?

Synergy with azacitidine in MDS is attributed to dual apoptotic induction via hypomethylation and BCL-2 inhibition. Researchers should use preclinical models (e.g., xenografts) to quantify synergy indices and conduct dose-escalation trials with Bayesian adaptive designs to optimize dosing schedules .

Q. How do resistance mechanisms to this compound differ from those observed with venetoclax, and what strategies can overcome them?

Resistance may involve upregulation of MCL-1 or BCL-XL. Preclinical studies suggest combining this compound with MCL-1 inhibitors (e.g., AZD5991) could mitigate this. Researchers should profile apoptotic protein expression pre-/post-treatment and use CRISPR screens to identify resistance pathways .

Q. What statistical methods are recommended for analyzing this compound safety data, particularly in patients with comorbidities?

Use time-to-event analyses for adverse events (AEs) like neutropenia or infections. For example, in a Phase Ib/II MDS trial, only 12% of patients required dose modifications due to AEs . Multivariate Cox regression can adjust for confounders like age or renal impairment.

Q. How can translational research integrate biomarker data (e.g., CXCR4 mutations) to predict this compound response in WM?

In WM, CXCR4 mutations did not affect ORR in ibrutinib combination cohorts . Researchers should incorporate next-generation sequencing (NGS) panels for CXCR4, MYD88, and BCL-2 family proteins into trial protocols to correlate mutations with clinical outcomes.

Q. What are the ethical and practical considerations in global multicenter trials for this compound, such as the GLORA-4 Phase III study?

Challenges include standardizing response assessments across regions and ensuring equitable access. Researchers should adopt consensus guidelines (e.g., IWG criteria for MDS) and implement decentralized trial components (e.g., telemedicine for follow-ups) .

Methodological Guidelines

  • Data Collection : Use standardized case report forms (CRFs) for AE monitoring, including TLS-specific metrics (e.g., creatinine levels, uric acid).
  • Statistical Power : For Phase II trials, assume a 20% dropout rate and calculate sample sizes using Simon’s two-stage design to minimize patient exposure to inefficacious doses.
  • Regulatory Compliance : Align trial protocols with FDA/EMA guidelines for BCL-2 inhibitors, emphasizing DDI assessments and long-term safety surveillance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lisaftoclax
Reactant of Route 2
Reactant of Route 2
Lisaftoclax

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.